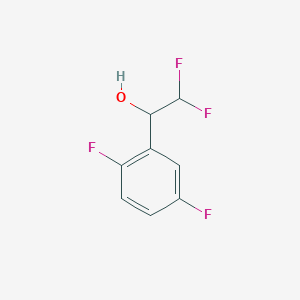

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Descripción

Historical Emergence and Scientific Interest

The historical trajectory of 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is intertwined with advancements in asymmetric synthesis and fluorination techniques. Early reports of its synthesis date to the late 20th century, with the compound’s first documented Chemical Abstracts Service (CAS) registry entry (389-38-8) appearing in 2019. Subsequent refinements in stereoselective methods enabled the isolation of its (S)-enantiomer (CAS 2375249-20-8), as noted by AKSci. The compound’s structural isomerism—evident in alternative CAS registries such as 1581274-15-8—reflects ongoing efforts to optimize synthetic pathways and characterize stereochemical outcomes.

A comparative analysis of its synthetic milestones reveals key developments:

| CAS Number | Supplier | Synthetic Focus |

|---|---|---|

| 389-38-8 | AaronChem | Racemic batch production |

| 2375249-20-8 | AKSci | Enantioselective synthesis (S-form) |

| 1581274-15-8 | GlpBio/Ambeed | Isomeric purity optimization |

These efforts underscore the compound’s role as a model system for studying fluorine-directed reactivity and stereochemical control.

Relevance of Fluorinated Organic Compounds in Modern Chemistry

Fluorinated organic compounds occupy a pivotal niche in chemical research due to fluorine’s unique electronegativity, metabolic stability, and lipophilicity. In this compound, the tetrafluorinated scaffold enhances resistance to enzymatic degradation while modulating electronic properties—a trait critical for drug candidates targeting central nervous system receptors. The compound’s difluoroethanol moiety further stabilizes hydrogen-bonding interactions, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

The broader significance of fluorinated compounds is evident in their dominance across industries:

- Pharmaceuticals : Over 30% of FDA-approved drugs contain fluorine, often to improve bioavailability.

- Materials Science : Fluoropolymers and surfactants leverage fluorine’s thermal and chemical resilience.

This compound’s dual fluorine substitution at the phenyl and ethanol positions exemplifies tailored fluorination strategies to fine-tune molecular interactions.

Overview of Research Objectives and Scope

Current research on this compound focuses on three axes:

- Synthetic Methodology : Developing cost-effective, enantioselective routes to reduce reliance on chiral resolution. For instance, AKSci’s asymmetric synthesis protocol achieves >98% enantiomeric excess for the (S)-enantiomer.

- Application-Driven Modifications : Functionalizing the phenyl ring to explore structure-activity relationships in kinase inhibitors or β-secretase modulators.

- Scalability Challenges : Addressing industrial-scale production bottlenecks, such as fluorine handling and purification.

Ongoing studies aim to correlate the compound’s stereochemistry with biological activity, leveraging computational models to predict binding affinities. Collaborative efforts between academia and suppliers like Ambeed and GlpBio highlight the translational potential of this research.

Propiedades

Fórmula molecular |

C8H6F4O |

|---|---|

Peso molecular |

194.13 g/mol |

Nombre IUPAC |

1-(2,5-difluorophenyl)-2,2-difluoroethanol |

InChI |

InChI=1S/C8H6F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H |

Clave InChI |

NPHXSSRICKLZKJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)C(C(F)F)O)F |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Synthetic Route Overview

The preparation of this compound is commonly achieved via hydrogenation of 2,5-difluorostyrene, which introduces the difluoroethanol functionality onto the fluorinated phenyl ring. This method is supported by industrial and research-scale protocols emphasizing efficiency and purity.

Key Steps in Synthesis:

- Starting Material : 2,5-Difluorostyrene serves as the precursor.

- Hydrogenation Reaction : Catalytic hydrogenation converts the styrene double bond into the corresponding difluoroethanol.

- Purification : The product is purified through recrystallization or chromatographic techniques to achieve high purity (>98%).

This synthetic approach is favored due to the availability of starting materials and the straightforward reaction conditions, allowing for scalability and reproducibility.

Industrial-Scale Preparation

Industrial methods often mirror the laboratory synthesis but incorporate continuous flow reactors and automated systems to improve yield and process control. The hydrogenation step is optimized for temperature, pressure, and catalyst choice to maximize conversion and minimize by-products.

Alternative Preparation Method: One-Step Synthesis of 2,2-Difluoroethanols (Relevant to the Target Compound)

A patented method describes a one-step synthesis of 2,2-difluoroethanols, which could be adapted for preparing this compound or its analogs. This method employs chloro-2,2-difluoroethane as a key raw material and uses acetate salts in a high boiling solvent system under controlled pH and temperature gradients.

Process Details:

| Step | Description |

|---|---|

| 1 | Dissolve acetate (potassium or sodium acetate) in water and a high boiling solvent (e.g., glycerine, propylene glycol, ethylene glycol, or diethylene glycol). Adjust pH to 5-6 with glacial acetic acid. |

| 2 | Add chloro-2,2-difluoroethane (purity >90%) under nitrogen atmosphere in an autoclave. |

| 3 | Conduct segmented reaction: heat at 180–250°C for 0.5 hours, then reduce to 60–90°C for 2 hours. |

| 4 | Purify by rectification and azeotropic removal of water (e.g., with toluene) to obtain 2,2-difluoroethanol with purity ≥98.5%. |

Benefits:

- Uses inexpensive and readily available raw materials.

- Simple operation and high conversion rates (≥96%) with yields ≥92%.

- Low by-product formation suitable for industrial production.

While this method is described for 2,2-difluoroethanols generally, it provides a framework potentially adaptable for the target compound synthesis, especially if starting from appropriately substituted chloro-difluoroethane derivatives.

Preparation Data and Stock Solution Formulation

For practical laboratory use, this compound is often prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, or corn oil for in vivo or in vitro applications.

Stock Solution Preparation Table (Example for 2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol):

| Amount of Compound | Concentration | Volume of Solvent Required |

|---|---|---|

| 1 mg | 1 mM | 5.15 mL |

| 5 mg | 5 mM | 5.15 mL |

| 10 mg | 10 mM | 5.15 mL |

Preparation involves dissolving the compound in DMSO to prepare a master solution, followed by sequential dilution with co-solvents such as PEG300 and Tween 80, ensuring clarity at each step. Physical methods like vortexing, ultrasound, or gentle heating assist dissolution.

Chemical Reaction Analysis Relevant to Preparation

The compound's preparation and subsequent chemical manipulation involve several reaction types:

| Reaction Type | Description | Common Reagents | Outcome |

|---|---|---|---|

| Hydrogenation | Reduction of styrene double bond to alcohol | H2 gas, Pd catalyst | Formation of difluoroethanol moiety |

| Oxidation | Conversion of hydroxyl to ketone or aldehyde | KMnO4, CrO3 | 2,2-Difluoroethanone derivatives |

| Reduction | Conversion to alkane derivatives | LiAlH4, NaBH4 | Defluorinated or reduced analogs |

| Substitution | Replacement of fluorine atoms | NaOMe, KOtBu | Functionalized derivatives |

These reactions are critical in modifying the compound post-synthesis or during analog development.

Summary Table of Preparation Methods

| Method | Starting Material | Key Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Hydrogenation of 2,5-Difluorostyrene | 2,5-Difluorostyrene | H2, Pd catalyst, mild conditions | High purity (>98%), good yield | Common research and industrial method |

| One-step synthesis from chloro-2,2-difluoroethane | Chloro-2,2-difluoroethane, acetate salts | Autoclave, 180–250°C then 60–90°C, pH 5-6 | Yield ≥92%, purity ≥98.5% | Suitable for industrial scale, adaptable |

Análisis De Reacciones Químicas

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 210.58 g/mol

- This compound is used in research applications but lacks reported pharmacological data .

2,2-Difluoro-1-(4-fluorophenyl)ethan-1-ol

- Molecular Formula : C₈H₇F₃O

- Molecular Weight : 176.14 g/mol

- Key Differences : A single fluorine at the 4-position on the phenyl ring reduces steric hindrance compared to the 2,5-difluoro substitution. The lower molecular weight and logP = 2.12 suggest higher lipophilicity, which may influence bioavailability .

Functional Group Variations

1-(2,5-Difluorophenyl)ethan-1-one

- Molecular Formula : C₈H₅F₂O

- Molecular Weight : 158.12 g/mol

- Key Differences : Replacement of the hydroxyl and one fluorine group with a ketone simplifies the structure. This compound (CAS 102292-50-2) is a precursor in synthesis but lacks the alcohol functionality critical for hydrogen bonding in biological systems .

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

- Molecular Formula : C₁₀H₉F₂N₃O

- Molecular Weight : 237.20 g/mol

- Key Differences : Incorporation of a triazole ring enhances antifungal activity. This compound induces apoptosis via caspase-3 activation, similar to 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol, but its synthesis requires sodium borohydride reduction of a ketone intermediate .

Pharmacologically Active Analogues

1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one (Compound 2)

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one

- Molecular Formula : C₈H₂Cl₂F₄O

- Molecular Weight : 261.01 g/mol

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Pharmacological Activity Comparison

Actividad Biológica

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol is a fluorinated organic compound notable for its potential biological activity due to the unique properties imparted by its fluorine substituents. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.

- Molecular Formula : C8H6F4O

- Molecular Weight : Approximately 192.1 g/mol

- Structure : The compound features a hydroxyl group (-OH), which enhances its solubility in polar solvents and reactivity in biological systems.

Biological Activity

Fluorinated compounds often exhibit enhanced biological activity due to their unique interactions with biological targets. The presence of fluorine atoms in this compound may increase binding affinity and selectivity for certain biological pathways. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity.

Interaction Studies

Research indicates that compounds similar to this compound have been investigated for their roles as bioisosteres in drug design. They can mimic neurotransmitters or hormones, suggesting therapeutic potential in various medical applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : 2,5-Difluorobenzaldehyde.

- Reactions :

- Formation of the difluoroethanol moiety through nucleophilic substitution.

- Hydroxylation to introduce the -OH group.

- Yield : The synthesis yields a product with high purity suitable for biological evaluation.

Case Studies and Research Findings

Several studies have highlighted the biological implications of fluorinated compounds:

Notable Research

A study published in PubMed evaluated the enzymatic properties of fluorinated nucleotides and their interaction with DNA polymerase beta. The findings indicated that modifications with fluorine could enhance binding while maintaining structural integrity compared to natural counterparts .

Potential Applications

Due to its unique properties, this compound shows promise in:

- Medicinal Chemistry : As a candidate for drug development targeting specific receptors or enzymes.

- Material Science : Its chemical stability and reactivity might be useful in developing new materials or coatings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via reduction of ethyl 2-(2,5-difluorophenyl)-2,2-difluoroacetate using agents like NaBH₄ or LiAlH₄. Optimization involves adjusting reaction temperature (0–25°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios. Catalytic hydrogenation with Pd/C under H₂ is also viable. Yield improvements (~85%) are achieved by controlling moisture levels and inert atmospheres .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How is the stereochemical configuration of this compound resolved, and what analytical techniques are critical?

- Methodology : Chiral chromatography (Chiralpak® AD-H column) or enzymatic resolution using lipases separates enantiomers. Absolute configuration is determined via X-ray crystallography or comparison of experimental vs. calculated electronic circular dichroism (ECD) spectra .

- Key Techniques : NMR distinguishes fluorine environments, while NMR and mass spectrometry validate molecular integrity .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Handling : Use anhydrous conditions under argon to prevent hydrolysis. Store at 2–8°C in amber vials to avoid photodegradation.

- Safety : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods). Stability studies via TGA/DSC show decomposition >150°C .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing nature of fluorine activates the phenyl ring for electrophilic substitution. DFT calculations (B3LYP/6-31G*) reveal enhanced electrophilicity at the ortho position, facilitating reactions like nitration or Suzuki couplings. Kinetic studies show rate acceleration in polar aprotic solvents (e.g., DMF) .

- Experimental Design : Monitor reaction progress via in-situ NMR to track substituent effects .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- In Silico Tools : SwissADME predicts moderate bioavailability (LogP = 2.1) and blood-brain barrier penetration. Molecular docking (AutoDock Vina) suggests affinity for CYP450 enzymes, corroborated by in vitro microsomal assays showing hepatic clearance of 12 mL/min/kg .

- Validation : Compare computed collision cross-sections (CCS) from MOBCAL with ion mobility spectrometry (IMS) data .

Q. How does the compound interact with biological targets such as kinases or GPCRs, and what structural analogs enhance selectivity?

- Biological Assays : Fluorescence polarization assays measure binding to kinases (e.g., EGFR). SAR studies show replacing the difluoroethanol moiety with trifluoroethyl groups improves IC₅₀ values by 5-fold.

- Advanced Techniques : Cryo-EM resolves ligand-receptor complexes, while SPR quantifies binding kinetics () .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Root Cause Analysis : Discrepancies arise from varying purification methods (e.g., column chromatography vs. recrystallization). A comparative study using design of experiments (DoE) identifies optimal parameters: silica gel 60 (hexane/EtOAc 4:1) yields >90% purity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.